molecular formula C10H11FO2 B2862411 Ethyl 2-fluoro-2-phenylacetate CAS No. 643-77-6

Ethyl 2-fluoro-2-phenylacetate

Cat. No. B2862411
Key on ui cas rn: 643-77-6
M. Wt: 182.194
InChI Key: QSMFFTZAVJGGTB-UHFFFAOYSA-N
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Patent
US04215044

Procedure details

A solution of 21.28 g (0.09 mol) of β-ethoxy-β-trimethylsiloxystyrene (from above) in 200 ml of CFCl3 was cooled to -70° C. and 9.4 g (0.09 mol) of trifluoromethyl hypofluorite were passed into the solution over a period of 3 hours. The reaction mixture was warmed to room temperature and then distilled to give 12.52 g (77% yield) of ethyl α-fluorobenzeneacetate as a colorless liquid: bp 96°-98° C. (4.8 mm); 19F NMR (CFCl3) δ-180.1 ppm (d,J=48 Hz); 1H NMR (CFCl3) δ 1.10 ppm (t,J=7 Hz, 2H), 4.10 ppm (q,J=7 Hz, 2H), 5.66 ppm (d,J=48 Hz, 1H) and 7.1-7.6 ppm (m, 5H). Anal. Calcd. for C10H11FO2 : C, 65.92; H, 6.07; F, 10.43; Found: C, 66.09; H, 6.13; F, 10.33.
Name
β-ethoxy-β-trimethylsiloxystyrene
Quantity
21.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([O:12][Si](C)(C)C)=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:2].[F:17]OC(F)(F)F>C(Cl)(Cl)(Cl)F>[F:17][CH:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:4]([O:3][CH2:1][CH3:2])=[O:12]

Inputs

Step One
Name
β-ethoxy-β-trimethylsiloxystyrene
Quantity
21.28 g
Type
reactant
Smiles
C(C)OC(=CC1=CC=CC=C1)O[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(F)(Cl)(Cl)Cl
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
FOC(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.52 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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